molecular formula C22H22N6O3S B11251870 N-(2,5-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11251870
M. Wt: 450.5 g/mol
InChI Key: IODGLGCVUAEFGL-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a triazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-triazine core, followed by the introduction of the sulfanyl group and the acetylation of the amine. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme functions or as a ligand in receptor binding studies.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE
  • N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE

Uniqueness

Compared to similar compounds, N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE stands out due to its specific triazolo-triazine core and the presence of both sulfanyl and acetyl groups. These structural features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22N6O3S

Molecular Weight

450.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22N6O3S/c1-13-4-5-14(2)17(10-13)23-19(29)12-32-22-26-25-21-24-20(30)18(27-28(21)22)11-15-6-8-16(31-3)9-7-15/h4-10H,11-12H2,1-3H3,(H,23,29)(H,24,25,30)

InChI Key

IODGLGCVUAEFGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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